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Compound of Interest

Compound Name: 1-(4-Acetylphenyl)piperazine

Cat. No.: B1583669

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-
Acetylphenyl)piperazine

Introduction: Beyond the Structure

1-(4-Acetylphenyl)piperazine, a derivative of piperazine, is a key building block in medicinal
chemistry.[1] Its utility as a pharmaceutical intermediate, particularly in the synthesis of
antipsychotic medications, underscores the importance of a comprehensive understanding of
its fundamental characteristics.[1] For researchers and drug development professionals, a
molecule's potential is not defined by its structure alone, but by the interplay of its
physicochemical properties. These properties—including solubility, ionization, and lipophilicity
—qgovern a compound's journey through the body, dictating its absorption, distribution,
metabolism, excretion, and toxicity (ADMET).[2][3]

This guide provides a detailed examination of the core physicochemical properties of 1-(4-
Acetylphenyl)piperazine. Moving beyond a simple data sheet, it delves into the causality
behind these characteristics, offering field-proven experimental protocols for their determination
and discussing their direct implications for drug design and development. The optimization of
these properties is a critical step in reducing attrition rates and enhancing the probability of
success for new chemical entities.[4][5][6]

Molecular and Physicochemical Profile
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A summary of the key physicochemical data for 1-(4-Acetylphenyl)piperazine provides a
foundational overview of the compound. These values are crucial for initial assessment and for
guiding further experimental design.

Property Value Source(s)
Molecular Formula C12H16N20 [1]
Molar Mass 204.27 g/mol [1]
Appearance White crystalline powder [1]
Melting Point 107-110 °C [1]
Boiling Point 342.77 °C (Rough Estimate) [1]

Slightly soluble in Benzene

Solubility (Heated), Chloroform, DMSO [1]
(Heated)

Predicted pKa 8.80+£0.10 [1]

Vapor Pressure 4.73E-06 mmHg at 25°C [1]

Core Physicochemical Properties: A Deeper
Analysis

Understanding the values in the table above is the first step. The true expertise lies in
interpreting their meaning and impact on a potential drug candidate's behavior.[3][7]

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[7] A compound must
dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. 1-(4-
Acetylphenyl)piperazine is described as having moderate to slight solubility in organic
solvents and is likely sparingly soluble in water.[1]

o Causality & Implication: Low aqueous solubility can lead to poor absorption, insufficient
systemic exposure, and ultimately, therapeutic failure. For formulation scientists, this
property dictates the choice of excipients, delivery systems (e.g., amorphous solid
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dispersions, lipid-based formulations), and even the route of administration. The
experimental determination of thermodynamic equilibrium solubility is therefore a non-
negotiable step in early development.[8]

lonization (pKa): The pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized
forms.[8] With a predicted basic pKa of 8.80, 1-(4-Acetylphenyl)piperazine's charge state is
highly dependent on its environment.[1]

o Causality & Implication: The piperazine moiety contains two nitrogen atoms, making the
molecule basic.[9] At the low pH of the stomach (pH 1-2), the molecule will be predominantly
protonated and thus ionized. According to the pH-partition hypothesis, only the neutral,
unionized form of a drug can passively diffuse across biological membranes.[10] Therefore,
absorption in the stomach would be minimal. As the compound moves to the more alkaline
environment of the small intestine (pH 6-7.5), the proportion of the neutral species increases,
facilitating absorption. This pKa value is fundamental for predicting drug-target interactions,
understanding distribution, and avoiding off-target effects.[2][3]

Lipophilicity (logP/logD): Balancing Permeability and
Solubility

Lipophilicity, often expressed as the octanol-water partition coefficient (logP for the neutral
species) or distribution coefficient (logD at a specific pH), measures a compound's affinity for a
lipid environment versus an aqueous one.[7] While an experimental logP for 1-(4-
Acetylphenyl)piperazine is not readily available in the provided sources, its structure
suggests a balance between hydrophilic (piperazine) and lipophilic (acetylphenyl) regions.

o Causality & Implication: Lipophilicity is a double-edged sword. Adequate lipophilicity is
required for a drug to permeate lipid-rich cell membranes and reach its target.[11] However,
excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance,
and a higher risk of promiscuous binding to off-targets, which can cause toxicity.[7][11]
Striking the right balance is a central challenge in medicinal chemistry.[7]

Molecular Weight and Melting Point: Indicators of "Drug-
Likeness" and Stability
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With a molecular weight of 204.27 g/mol , 1-(4-Acetylphenyl)piperazine falls well within the
guidelines of Lipinski's "Rule of Five," which suggests that smaller molecules (MW < 500 Da)
are more likely to have good oral bioavailability.[2] Its melting point of 107-110 °C indicates it is
a stable, crystalline solid at room temperature, which is highly advantageous for handling,
purification, and the development of solid oral dosage forms.[1]

Experimental Protocols: A Framework for Self-
Validation

The following protocols describe standard, reliable methods for the experimental determination
of key physicochemical properties. They are designed to be self-validating systems, providing
accurate and reproducible data crucial for decision-making in drug development.[5]

Protocol 1: Determination of Aqueous Thermodynamic
Solubility

This protocol uses the gold-standard shake-flask method to measure thermodynamic
equilibrium solubility, followed by quantification using High-Performance Liquid
Chromatography (HPLC).

Methodology:

e Preparation: Add an excess amount of 1-(4-Acetylphenyl)piperazine to a known volume of
phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid ensures that a
saturated solution is achieved.

o Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g.,
25°C or 37°C) for 24-48 hours. This extended period is critical to ensure thermodynamic
equilibrium is reached between the solid and dissolved states.

o Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to
let undissolved solids settle.

« Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a
0.22 um PVDF syringe filter and filter the solution into a clean HPLC vial. Filtration is
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essential to remove any particulate matter that would artificially inflate the concentration
reading.

o Quantification: Analyze the filtered sample by a validated HPLC-UV method. Calculate the
concentration against a standard curve prepared with known concentrations of the
compound.

Workflow Visualization:

Preparation

Add excess compound
to PBS (pH 7.4)

Equilibration

Shake at constant temp
for 24-48 hours

Sample Processing

Settle undissolved solid

l

Filter supernatant
(0.22 um filter)

Analysis

Quantify concentration
via HPLC-UV

:

Result: Solubility (ug/mL)
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Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Determination of pKa by Potentiometric
Titration

This protocol employs potentiometric titration to accurately measure the ionization constant(s)
of the molecule.

Methodology:

o Sample Preparation: Accurately weigh and dissolve a sample of 1-(4-
Acetylphenyl)piperazine in a solution of deionized water and a co-solvent (e.g., methanol
or DMSO) if required for initial solubility. Add a background electrolyte (e.g., 0.15 M KCI) to
maintain constant ionic strength.

« Titration Setup: Place the solution in a thermostated vessel (25°C). Use a calibrated pH
electrode to monitor the pH.

 Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1
M HCI) in small, precise increments. Record the pH after each addition. The titration should
continue past the equivalence point.

« Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized
solution of potassium hydroxide (e.g., 0.1 M KOH) to determine all relevant pKa values.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from
the pH at the half-equivalence point. Alternatively, use specialized software to calculate the
pKa from the titration curve, which provides higher accuracy.

Workflow Visualization:
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Caption: Workflow for pKa Determination via Potentiometric Titration.
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Chemical Stability and Synthesis Considerations

The stability of a compound is paramount for its viability as a drug. 1-(4-
Acetylphenyl)piperazine is noted to be stable at room temperature but should be stored in a
dry, well-ventilated place away from high temperatures and open flames.[1]

The synthesis of this molecule, often achieved through the reaction of a piperazine precursor
with an acetylphenyl moiety, can influence its final purity profile.[1] For instance, one synthetic
route involves the reaction of 4-(1-piperazinyl)phenol dihydrobromide with acetic anhydride.[12]
Variations in synthesis can introduce impurities that may affect experimental physicochemical
measurements and biological activity. Therefore, using a highly pure, well-characterized
sample is essential for obtaining reliable data.

Conclusion

1-(4-Acetylphenyl)piperazine possesses a physicochemical profile that makes it an
interesting candidate for further development as a pharmaceutical intermediate. Its molecular
weight is favorable for oral absorption, and its solid, crystalline nature is beneficial for
formulation. However, its potential for low aqueous solubility and its pH-dependent ionization
state are critical factors that must be carefully managed. The predicted pKa of 8.80 suggests
that absorption will be favored in the intestine rather than the stomach.

A thorough experimental characterization, following robust protocols as outlined in this guide, is
essential. By understanding and optimizing these fundamental properties, researchers can
better predict the in vivo behavior of molecules derived from this scaffold, ultimately increasing
the efficiency and success rate of the drug discovery process.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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